molecular formula C27H33ClNNaO2S B049564 MK886 sodium CAS No. 118427-55-7

MK886 sodium

Cat. No. B049564
M. Wt: 494.1 g/mol
InChI Key: CBNCIYNCWVGEKJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

MK886 sodium is a compound of interest in scientific research, particularly in the context of its chemical and physical properties and potential applications. This synthesis and analysis will cover various aspects of MK886 sodium, excluding its drug use, dosage, and side effects, focusing instead on its synthesis, molecular structure, chemical reactions and properties, and both physical and chemical properties analyses.

Synthesis Analysis

The synthesis of compounds similar to MK886 sodium often involves complex chemical reactions, aiming to achieve a specific molecular structure with desired properties. For example, the molten-salt synthesis (MSS) method is a notable technique for producing various nanomaterials, offering environmental friendliness, low cost, and simplicity in operation. This method could potentially be applied or adapted for synthesizing MK886 sodium or its analogs, highlighting the importance of innovative synthesis techniques in advancing material science (Gupta & Mao, 2020).

Molecular Structure Analysis

Understanding the molecular structure of MK886 sodium is crucial for predicting its chemical behavior and interactions. The structure dictates the compound's reactivity, binding affinity, and overall stability. While specific details on MK886 sodium's molecular structure are not provided here, studies on similar compounds emphasize the role of molecular architecture in determining the material's properties and functionalities.

Chemical Reactions and Properties

The chemical properties of MK886 sodium, such as reactivity and stability, are directly influenced by its molecular structure. For example, the review on sodium metal anodes discusses the challenges and progress in sodium-based systems, which can provide insights into the chemical behavior and reactivity of sodium-containing compounds (Lee et al., 2019).

Physical Properties Analysis

The physical properties of MK886 sodium, including melting point, boiling point, solubility, and density, are essential for its application in various fields. These properties are determined by the compound's molecular structure and composition. Research on sodium-ion batteries, for instance, sheds light on the importance of understanding the physical and electrochemical properties of sodium compounds for energy storage applications (Hueso et al., 2013).

Scientific Research Applications

  • Cancer Research Applications : MK886 sodium, functioning as an in vivo inhibitor of 5-lipoxygenase, has been found to induce apoptosis in U937 and CML cells, highlighting its potential in cancer research (Anderson et al., 1996). Additionally, when combined with cyclooxygenase inhibitors, it can cause cell death through the mitochondrial pathway, targeting prostate and colon cancer cells (Gugliucci et al., 2002). MK886 also shows antitumor activity in multiple human cell lines with low toxicity in vivo, due to its binding and transport by dietary lipids (Mayburd et al., 2006).

  • Energy and Material Science : In energy and material science, sodium is used as a coolant in fast breeder nuclear reactors due to its physical, chemical, and nuclear properties (Rajan, 2021). Carbon nanostructures can guide and uniformly deposit sodium metal without dendrite formation, providing stable sodium metal anodes for future high-performance batteries (Ma, Xu, & Wang, 2020).

Safety And Hazards

Users are advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Hydrogels, which have a three-dimensional network structure, have been applied in the treatment of oral diseases and defect repair . MK886, with its biocompatible structure and unique stimulus-responsive property, could be applied as an excellent drug-delivery system for treatments . Further development of MK886 to optimize its proteasomal, autophagic, and anti-inflammatory targets may lead to a novel therapeutic that would be beneficial in aging and neurodegenerative diseases .

properties

IUPAC Name

sodium;3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-propan-2-ylindol-2-yl]-2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34ClNO2S.Na/c1-17(2)19-10-13-22-21(14-19)24(32-26(3,4)5)23(15-27(6,7)25(30)31)29(22)16-18-8-11-20(28)12-9-18;/h8-14,17H,15-16H2,1-7H3,(H,30,31);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNCIYNCWVGEKJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N(C(=C2SC(C)(C)C)CC(C)(C)C(=O)[O-])CC3=CC=C(C=C3)Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33ClNNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4040551
Record name MK 886 sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MK886 sodium

CAS RN

118427-55-7
Record name MK886 sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118427557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK 886 sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4040551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MK886 SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNR27O326B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
WM Loke, AY Chow, K Lam Mok Sing, CYJ Lee… - Virology journal, 2013 - Springer
Background Leukotriene B 4 , a 5-lipoxygenase product of arachidonic acid with potent chemotactic effects on neutrophils, has not been assessed in dengue patients. In this study, …
Number of citations: 18 link.springer.com
NW Chang, CT Wu, DR Chen, CY Yeh, C Lin - The Journal of nutritional …, 2013 - Elsevier
… ,14-eicosatrienoic acid (20:3), arachidonic acid (20:4), eicosapentaenoic acid (20:5), docosahexaenoic acid (22:6), insulin, estrogen, propidium iodide, Triton X-100 and MK886 sodium …
Number of citations: 72 www.sciencedirect.com
SBM Kretschmer, S Woltersdorf, D Vogt… - Biochemical …, 2017 - Elsevier
5-Lipoxygenase (5-LO, EC1.13.11.34) has been implicated in the pathogenesis of inflammatory and immune diseases. Recently, aminothiazole comprising inhibitors have been …
Number of citations: 8 www.sciencedirect.com

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